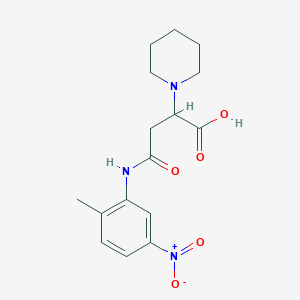

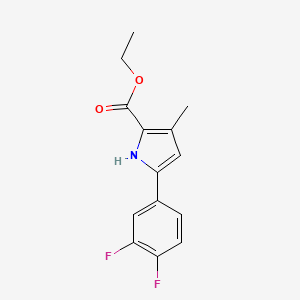

![molecular formula C23H16BrN3 B2822600 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-75-0](/img/structure/B2822600.png)

8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The scientific research applications of compounds similar to 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline predominantly involve synthesis and characterization, exploring their potential in various fields such as materials science, medicinal chemistry, and organometallic chemistry. For instance, oxidative addition reactions involving palladium and platinum complexes provide insights into the formation of palladium(IV) complexes, indicating potential applications in catalysis and organometallic synthesis (Canty et al., 1999).

Antimicrobial and Anticancer Properties

Compounds derived from quinoline and pyrazoloquinoline frameworks have been evaluated for their antimicrobial and anticancer activities. For example, derivatives of 2-pyrazolin-5-one, showcasing the preparation and properties of spiro compounds, suggest a broad exploration of biological activities and synthetic applications (Coutts & El-Hawari, 1977). Further, the design of iridium(III) complexes based on quinoline-related structures highlights their potential as theranostic agents, showing promise in cellular imaging and cancer therapy (Paitandi et al., 2017).

Green Chemistry and Environmental Applications

The synthesis of heterocyclic compounds employing green chemistry protocols, such as microwave-assisted reactions, highlights the environmental benefits and efficiency of such methods in creating complex quinoline derivatives (Khumalo et al., 2019). These advances not only contribute to the development of novel synthetic pathways but also emphasize sustainability in chemical research.

Supramolecular Chemistry and Material Science

Studies on the supramolecular aggregation and structural characterization of pyrazoloquinolines and their derivatives reveal intricate details of molecular interactions, which are crucial for developing materials with specific properties (Portilla et al., 2005). Such research lays the groundwork for future advancements in materials science, particularly in the design of organic light-emitting diodes (OLEDs) and other photonic devices.

Mecanismo De Acción

Target of Action

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological effects

Mode of Action

Quinoline derivatives are known to interact with various cellular targets, leading to changes in cell function . The compound’s bromine and phenyl groups may enhance its ability to interact with its targets, but further studies are needed to confirm this.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Result of Action

Quinoline derivatives are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . The specific effects of this compound would depend on its specific targets and the pathways it affects.

Direcciones Futuras

Propiedades

IUPAC Name |

8-bromo-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLXDQMDMZVHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

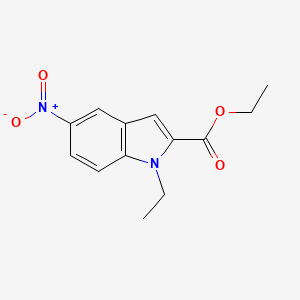

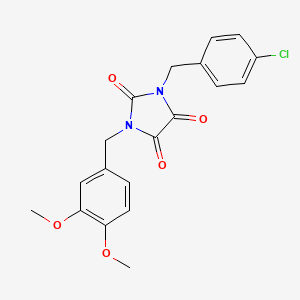

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)

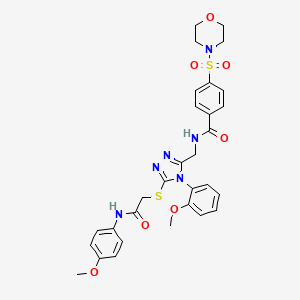

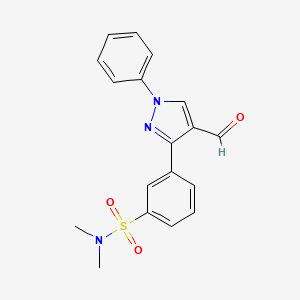

![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2822525.png)

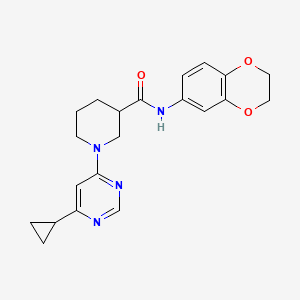

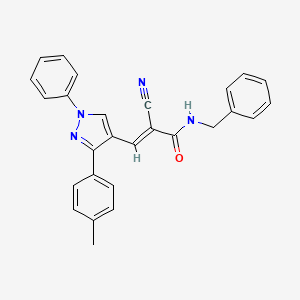

![methyl 4-methoxy-3-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2822527.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2822534.png)